molecular formula C16H14Cl2N4S B12151428 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12151428
M. Wt: 365.3 g/mol
InChI Key: ZKCFROXTYDCUJH-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methylphenylhydrazine to form an intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Various 5-hydroxytryptamine receptor ligands

Uniqueness

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-5-7-11(8-6-10)15-20-21-16(22(15)19)23-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3

InChI Key

ZKCFROXTYDCUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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